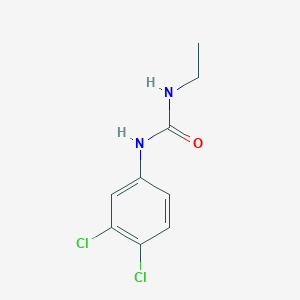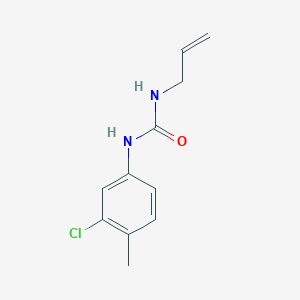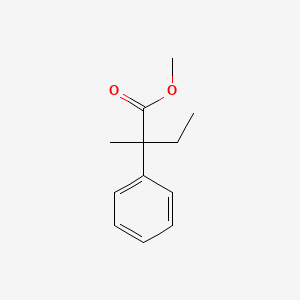
Urea, N-(3,4-dichlorophenyl)-N'-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is a synthetic organic compound that belongs to the class of phenylureas. It is characterized by the presence of two chlorine atoms attached to the phenyl ring and an ethyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3,4-dichlorophenyl)-N’-ethyl- typically involves the reaction of 3,4-dichloroaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,4-dichloroaniline+ethyl isocyanate→Urea, N-(3,4-dichlorophenyl)-N’-ethyl-
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce ethyl-substituted amines.
Wissenschaftliche Forschungsanwendungen
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Urea, N-(3,4-dichlorophenyl)-N’-ethyl- involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to its death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis-(3,4-dichlorophenyl)urea
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Uniqueness
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in variations in its effectiveness and applications compared to similar compounds.
Conclusion
Urea, N-(3,4-dichlorophenyl)-N’-ethyl- is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it an important subject of study in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
5006-82-6 |
|---|---|
Molekularformel |
C9H10Cl2N2O |
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-ethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c1-2-12-9(14)13-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
FTJWKYIMFVTWKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)

![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)




![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)



